Diethyl ethyl(methoxymethyl)propanedioate
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Overview
Description
Diethyl ethyl(methoxymethyl)propanedioate is an organic compound that belongs to the class of esters. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl and methoxymethyl groups. This compound is known for its versatility in organic synthesis and is used as a building block in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl ethyl(methoxymethyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Methoxymethylation: The alkylated product is further reacted with methoxymethyl chloride in the presence of a base to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor at controlled rates, and the product is continuously removed to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Diethyl ethyl(methoxymethyl)propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Decarboxylation: Heating the compound with aqueous hydrochloric acid results in the loss of carbon dioxide, forming a substituted monocarboxylic acid.
Alkylation: The compound can undergo further alkylation reactions to introduce additional alkyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Decarboxylation: Heating with aqueous HCl.
Alkylation: Alkyl halides (e.g., ethyl bromide) and strong bases (e.g., sodium ethoxide).
Major Products Formed
Hydrolysis: Carboxylic acids.
Decarboxylation: Substituted monocarboxylic acids.
Alkylation: Dialkylated malonic esters.
Scientific Research Applications
Diethyl ethyl(methoxymethyl)propanedioate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of diethyl ethyl(methoxymethyl)propanedioate involves its conversion to reactive intermediates, such as enolate ions, which can undergo various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in pharmaceutical synthesis, the compound may act as a precursor to active drug molecules that interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Diethyl ethyl(methoxymethyl)propanedioate can be compared with other malonic acid derivatives:
Diethyl malonate: Lacks the methoxymethyl group and is commonly used in malonic ester synthesis.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Disodium malonate: The sodium salt of malonic acid, used in different types of reactions.
Uniqueness
The presence of the methoxymethyl group in this compound provides unique reactivity and selectivity in organic synthesis, making it a valuable compound for the preparation of complex molecules .
Biological Activity
Diethyl ethyl(methoxymethyl)propanedioate, a diester with the molecular formula C₁₁H₂₀O₅, has garnered attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features two ethyl groups and a methoxymethyl substituent on a propanedioic acid backbone. This configuration not only enhances its reactivity but also suggests potential applications in various biological systems. The molecular weight of this compound is approximately 232.27 g/mol, and its unique methoxymethyl group may influence its interactions within biological systems, potentially affecting its pharmacological profiles.
Synthesis Methods
Several synthetic routes have been established for the production of this compound. These methods typically involve the reaction of propanedioic acid derivatives with ethyl alcohol and methanol under specific catalytic conditions. The yields and purities of the synthesized compounds can vary significantly based on the reaction conditions employed.
Common Synthesis Methods:
- Esterification: Reaction of propanedioic acid with ethyl alcohol and methanol.
- Transesterification: Utilizing existing esters to introduce the methoxymethyl group.
Biological Activity
Research into the biological activity of this compound has revealed several promising avenues:
- Antimicrobial Activity: Preliminary studies indicate that compounds with similar diester structures exhibit antimicrobial properties. While specific data on this compound is limited, structural analogs have shown efficacy against various bacterial strains .
- Antiviral Properties: Similar compounds have demonstrated antiviral activity, particularly against viruses such as Tobacco Mosaic Virus (TMV). The potential for this compound to exhibit similar effects warrants further investigation .
- Cytotoxicity: In vitro studies are essential to assess the cytotoxic effects of this compound on cancer cell lines. Initial findings suggest that structural modifications can enhance or diminish cytotoxic activity, indicating a structure-activity relationship that should be explored .
Comparative Analysis
To contextualize this compound's biological activity, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Diethyl malonate | C₇H₁₄O₄ | Lacks methoxymethyl group | Moderate antimicrobial activity |
Diethyl succinate | C₈H₁₄O₄ | Contains two ethyl groups | Limited antibacterial properties |
Diethyl 2-(methoxycarbonyl)-3-methylbutanoate | C₉H₁₈O₄ | Similar methoxy group | Exhibits moderate cytotoxicity |
This compound stands out due to its unique methoxymethyl substituent, which may enhance its reactivity and biological activity compared to these structurally analogous compounds.
Case Studies and Research Findings
- Antimicrobial Study: A comparative study involving diesters indicated that those with longer carbon chains exhibited enhanced antimicrobial properties. Future studies should focus on this compound to evaluate its potential in this area.
- Cytotoxicity Assessment: Research conducted on structurally related compounds highlighted significant cytotoxic effects against B-16 melanoma cells, suggesting that this compound may also possess similar properties worth investigating further .
- Pharmacological Applications: Given its structural characteristics, there is potential for this compound in drug formulation, particularly in developing new antimicrobial or antiviral agents.
Properties
CAS No. |
38348-55-9 |
---|---|
Molecular Formula |
C11H20O5 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
diethyl 2-ethyl-2-(methoxymethyl)propanedioate |
InChI |
InChI=1S/C11H20O5/c1-5-11(8-14-4,9(12)15-6-2)10(13)16-7-3/h5-8H2,1-4H3 |
InChI Key |
BISQXVSECVJNHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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